
2,6-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,6-difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19F2NO4S and its molecular weight is 383.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,6-Difluoro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which incorporates a difluorobenzene moiety and a tetrahydronaphthalene derivative, suggests enhanced biological activity and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C18H19F2NO4S, with a molecular weight of 383.4 g/mol. The presence of fluorine atoms is significant as they often enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Property | Value |
---|---|
Molecular Formula | C18H19F2NO4S |
Molecular Weight | 383.4 g/mol |
CAS Number | 2034443-08-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in inhibiting carbonic anhydrase enzymes, which are involved in various physiological processes including pH regulation and fluid secretion. The difluorobenzene moiety may enhance the compound's binding affinity to these enzymes.
Inhibition Studies
Recent studies have indicated that derivatives of benzenesulfonamide exhibit significant inhibitory effects on carbonic anhydrase II (CA-II). For instance, a related compound demonstrated IC50 values in the nanomolar range against CA-II, suggesting that our compound may exhibit similar or enhanced activities due to structural modifications.
Biological Activity in Cell Lines
In vitro studies have evaluated the antiproliferative effects of this compound on various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colon) | 5.0 | Induction of apoptosis |
MCF7 (Breast) | 7.5 | Cell cycle arrest at G2/M phase |
A549 (Lung) | 10.0 | Inhibition of migration and invasion |
These results indicate that the compound possesses notable cytotoxicity against cancer cell lines, potentially through apoptosis induction and cell cycle modulation.
Case Studies
Case Study 1: Anticancer Activity
A study conducted on HCT116 cells revealed that treatment with the compound resulted in significant apoptosis as measured by annexin V staining and flow cytometry analysis. The study concluded that the mechanism involved mitochondrial pathway activation leading to cytochrome c release.
Case Study 2: Carbonic Anhydrase Inhibition
In another investigation assessing the inhibition of CA-II by sulfonamide derivatives, it was found that structural modifications significantly influenced enzyme affinity. The difluoro substitution was correlated with improved binding kinetics compared to non-fluorinated analogs.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO4S/c1-25-13-7-8-14-12(10-13)4-3-9-18(14,22)11-21-26(23,24)17-15(19)5-2-6-16(17)20/h2,5-8,10,21-22H,3-4,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQABTQVTHFPGBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=C(C=CC=C3F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.